molecular formula C19H19N3O2 B5537432 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide

Cat. No. B5537432
M. Wt: 321.4 g/mol
InChI Key: CMGPRXRVVWEOKD-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related pyrazole and pyrazolone derivatives involves multi-step reactions, including the use of acetyl isothiocyanate with 4-aminoantipyrine and various alkylation and acylation steps to introduce specific functional groups (Sarhan, Lateef, & Waheed, 2017). These processes highlight the compound's complex synthesis pathway and the ability to modify its structure for different applications.

Molecular Structure Analysis The molecular structure of pyrazole derivatives has been characterized using various spectroscopic methods, including NMR, IR, and Mass spectra, to confirm the chemical structures of synthesized compounds. Single-crystal X-ray diffraction studies further elucidate their geometric configurations, showcasing their monoclinic system and specific space groups, which provide insight into the compound's molecular architecture (霍静倩 et al., 2016).

Chemical Reactions and Properties Chemical reactions involving N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide derivatives may include interactions with various reagents to form complexes, demonstrating the compound's reactivity and ability to form stable structures with metals. The reaction conditions and the resulting complexes' properties highlight the compound's chemical versatility and potential for further functionalization (Saeed et al., 2020).

Physical Properties Analysis The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the specific functional groups present in the molecule. Studies on similar compounds reveal that modifications to the pyrazole core can significantly affect these properties, suggesting that targeted synthesis can tailor N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide's physical characteristics for specific applications (Shukla et al., 2012).

Chemical Properties Analysis The chemical properties, such as reactivity with other compounds, potential for hydrogen bonding, and the ability to undergo various chemical reactions, are central to understanding N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide's utility in scientific research. Analyses through experimental and theoretical studies provide insights into the compound's behavior in different chemical environments and its potential as a building block for more complex molecules (A. Saeed et al., 2020).

Scientific Research Applications

Anticonvulsant Activity

Research on derivatives of N-phenylacetamide, including compounds with a pyrazole ring, indicates potential anticonvulsant activity. A study showed that compounds with a 1,2,4-triazole ring exhibited superior anticonvulsant activity compared to those with a pyrazole ring. This suggests that modifications to the pyrazole structure, such as in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide, could influence their therapeutic potential in epilepsy treatment (Tarikogullari et al., 2010).

Antipsychotic Potential

Another area of interest is the compound's potential antipsychotic properties. Studies have explored derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide for antipsychotic effects without significant interaction with dopamine receptors, indicating a novel pathway for antipsychotic action without the common side effects associated with dopamine antagonism (Wise et al., 1987).

Calcium Channel Blocker

The derivatives of this compound have been investigated for their role as T-type calcium channel blockers, highlighting their potential in the treatment of generalized epilepsies. This research suggests the compound's ability to influence calcium channel activity, which is crucial in controlling neuronal excitability (Bezençon et al., 2017).

Antimicrobial Activity

There's also evidence of antimicrobial potential in derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide. Research into pyrazole-imidazole hybrids has shown moderate to good activity against various bacterial and fungal strains, pointing to the compound's potential in developing new antimicrobial agents (Punia et al., 2021).

Anti-inflammatory Activity

Further studies have synthesized derivatives with notable anti-inflammatory activity, suggesting the therapeutic potential of these compounds in treating inflammation-related disorders. The synthesis of specific acetamide derivatives has led to compounds that showed significant anti-inflammatory effects in preclinical models (Sunder & Maleraju, 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-18(20-17(23)13-15-9-5-3-6-10-15)19(24)22(21(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGPRXRVVWEOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide

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